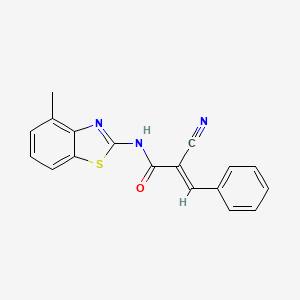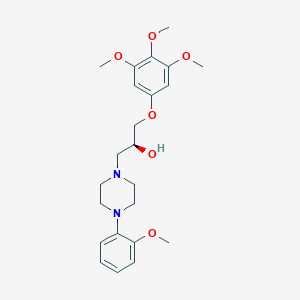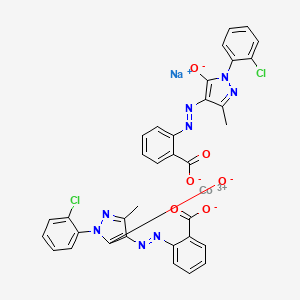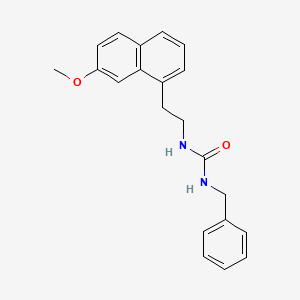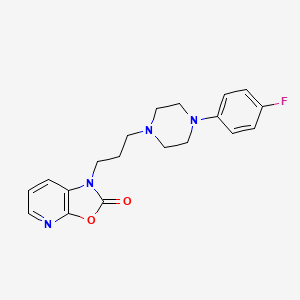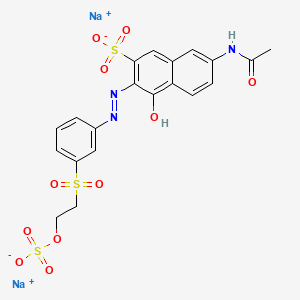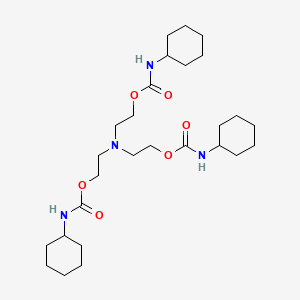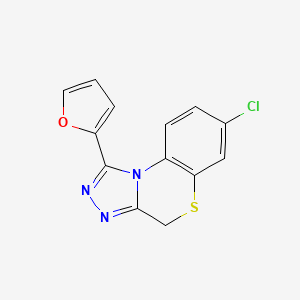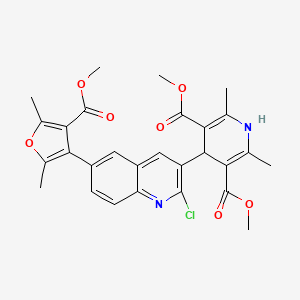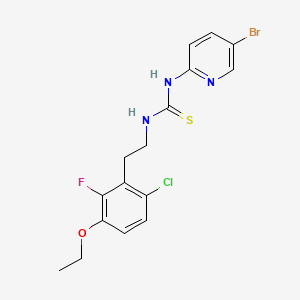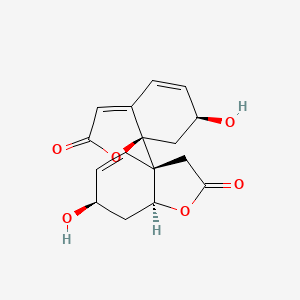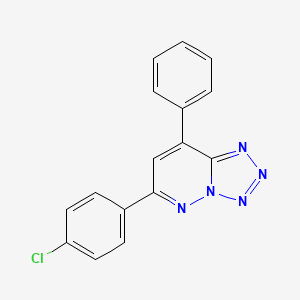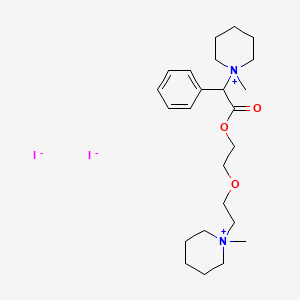
Piperidinium, 1-alpha-carboxybenzyl-1-methyl-, iodide, ester with (2-(2-hydroxyethoxy)ethyl)-1-methyl piperidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 1-alpha-carboxybenzyl-1-methyl-, iodide, ester with (2-(2-hydroxyethoxy)ethyl)-1-methyl piperidinium iodide, also known as piprocurarium iodide, is a complex organic compound with a molecular formula of C23H40N2O3.2I. This compound is known for its use in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 1-methylpiperidine with alpha-carboxybenzyl chloride to form 1-alpha-carboxybenzyl-1-methylpiperidinium chloride. This intermediate is then esterified with diethyl (2-(2-hydroxyethoxy)ethyl)methylammonium iodide under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The process involves the use of catalysts to enhance the reaction efficiency and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like sodium iodide or potassium iodide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodides or other substituted piperidinium compounds.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological membranes and ion channels.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an anesthetic or sedative agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. It is believed to act on ion channels and receptors, modulating their activity and leading to its anesthetic and sedative properties. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Piperidinium, 1-alpha-carboxybenzyl-1-methyl-, iodide: Similar in structure but lacks the ester group.
Piperidinium, 1-alpha-carboxybenzyl-1-methyl-, iodide, ester with diethyl (2-(2-hydroxyethoxy)ethyl)methylammonium iodide: Similar but with a different ester group.
Uniqueness: This compound is unique due to its specific ester group, which influences its chemical reactivity and biological activity. Its ability to act as an anesthetic and sedative makes it distinct from other piperidinium compounds.
Propriétés
Numéro CAS |
102207-21-6 |
|---|---|
Formule moléculaire |
C24H40I2N2O3 |
Poids moléculaire |
658.4 g/mol |
Nom IUPAC |
2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethyl 2-(1-methylpiperidin-1-ium-1-yl)-2-phenylacetate;diiodide |
InChI |
InChI=1S/C24H40N2O3.2HI/c1-25(14-8-4-9-15-25)18-19-28-20-21-29-24(27)23(22-12-6-3-7-13-22)26(2)16-10-5-11-17-26;;/h3,6-7,12-13,23H,4-5,8-11,14-21H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
FWFITJDNZPBEDM-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCCCC1)CCOCCOC(=O)C(C2=CC=CC=C2)[N+]3(CCCCC3)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


